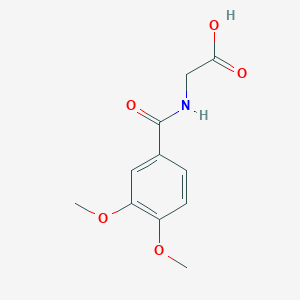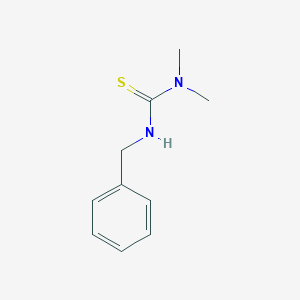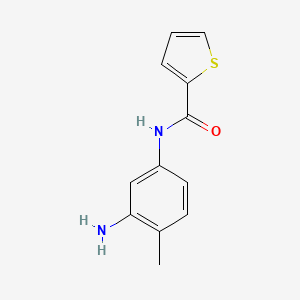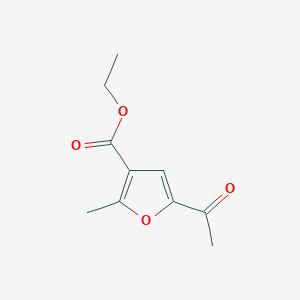
Ethyl-5-Acetyl-2-methylfuran-3-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 5-acetyl-2-methylfuran-3-carboxylate involves reactions that yield this compound as a product or as an intermediate in the synthesis of more complex molecules. For example, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate can be obtained from a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, showcasing a method that might be adaptable for the synthesis of ethyl 5-acetyl-2-methylfuran-3-carboxylate (Guo Pusheng, 2009). Furthermore, compounds with structural similarities have been synthesized through various methodologies, indicating the versatile approaches available for synthesizing compounds within this chemical family.
Molecular Structure Analysis
The molecular structure of ethyl 5-acetyl-2-methylfuran-3-carboxylate and related compounds has been elucidated using techniques like HPLC, X-ray, FT-IR, NMR, and MS. These studies provide detailed information on the molecular geometry, bond lengths, angles, and stereochemistry of these compounds, contributing to a deeper understanding of their chemical behavior and properties. For example, the structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate have been thoroughly investigated, offering insights into the molecular structure of similar compounds (Anna Kusakiewicz-Dawid et al., 2007).
Chemical Reactions and Properties
Ethyl 5-acetyl-2-methylfuran-3-carboxylate participates in various chemical reactions, leading to the formation of different products. These reactions include chloroethylation, alkylation with secondary amines, and reactions with nucleophiles, demonstrating the compound's reactivity and functional group transformations. The synthesis and selected reactions of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate illustrate the types of chemical transformations that ethyl 5-acetyl-2-methylfuran-3-carboxylate might undergo (L. М. Pevzner, 2007).
Wissenschaftliche Forschungsanwendungen
Spektroskopische Analyse
Spektroskopische Techniken wie FT-IR, FT-Raman, UV–VIS und NMR wurden ausgiebig zur Strukturaufklärung von Verbindungen wie Ethyl-5-Acetyl-2-methylfuran-3-carboxylat verwendet . Diese Techniken helfen bei der Untersuchung der geometrischen und Schwingungseigenschaften der Verbindung .
Lebensmittelindustrie
This compound ist eine der heterocyclischen Verbindungen, die für das Aroma verantwortlich sind, das beim Kochen von Lebensmitteln wahrgenommen wird . Es entsteht, wenn eine Aminosäure mit einem reduzierenden Zucker reagiert .
Therapeutika
Furan und seine Derivate, einschließlich this compound, haben Anwendungen in der Therapeutik . Die spezifischen therapeutischen Anwendungen dieser Verbindung erfordern jedoch weitere Forschung.
Photovoltaikanwendungen
Furanderivate werden auch in Photovoltaikanwendungen eingesetzt . Sie können bei der Herstellung von Solarzellen und anderen Photovoltaikgeräten verwendet werden.
Farbstoffe und Pigmente
Furanderivate werden bei der Herstellung von Farbstoffen und Pigmenten verwendet . Sie können zur Farbe und anderen Eigenschaften dieser Materialien beitragen.
Korrosionsinhibitoren
Furanderivate können als Korrosionsinhibitoren wirken . Sie können dazu beitragen, Metalle und andere Materialien vor Korrosion zu schützen.
Nachhaltige Chemie
Furanderivate spielen eine Rolle in der nachhaltigen Chemie . Sie können bei der Entwicklung umweltfreundlicher chemischer Prozesse und Produkte verwendet werden.
Agrochemikalien
Furanderivate werden in Agrochemikalien verwendet . Sie können bei der Herstellung von Pestiziden, Düngemitteln und anderen landwirtschaftlichen Chemikalien verwendet werden.
Eigenschaften
IUPAC Name |
ethyl 5-acetyl-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-4-13-10(12)8-5-9(6(2)11)14-7(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCIKNIQRBSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




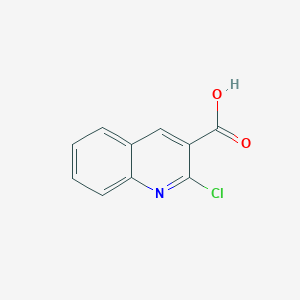

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)





